Methyl 5-(trifluoromethyl)piperidine-3-carboxylate Methyl 5-(trifluoromethyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1269755-53-4
VCID: VC4370796
InChI: InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3
SMILES: COC(=O)C1CC(CNC1)C(F)(F)F
Molecular Formula: C8H12F3NO2
Molecular Weight: 211.184

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate

CAS No.: 1269755-53-4

Cat. No.: VC4370796

Molecular Formula: C8H12F3NO2

Molecular Weight: 211.184

* For research use only. Not for human or veterinary use.

Methyl 5-(trifluoromethyl)piperidine-3-carboxylate - 1269755-53-4

Specification

CAS No. 1269755-53-4
Molecular Formula C8H12F3NO2
Molecular Weight 211.184
IUPAC Name methyl 5-(trifluoromethyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-6(4-12-3-5)8(9,10)11/h5-6,12H,2-4H2,1H3
Standard InChI Key ZFYKDGRNKLVWMO-UHFFFAOYSA-N
SMILES COC(=O)C1CC(CNC1)C(F)(F)F

Introduction

Structural and Stereochemical Characteristics

Core Architecture and Functional Groups

The compound’s piperidine backbone adopts a six-membered ring conformation, with the trifluoromethyl (-CF3_3) and methyl ester (-COOCH3_3) groups introducing steric and electronic modifications. The -CF3_3 group, a strong electron-withdrawing moiety, increases metabolic stability and lipophilicity, while the ester group offers synthetic versatility for further derivatization .

Stereochemical Considerations

Stereoisomerism significantly impacts the compound’s biological activity. The (3R,5R) enantiomer (CSCS17385247832) has been synthesized and characterized, demonstrating distinct physicochemical profiles compared to its stereoisomers. For instance, its specific rotation and binding affinity to chiral receptors may vary, though empirical data remain limited . Computational models suggest that the (3R,5R) configuration optimizes hydrogen bonding with residues like His184 in receptor-binding sites, as observed in analogous piperidine derivatives .

Physicochemical Properties

Key Parameters

Experimental and calculated properties from diverse sources are summarized below:

PropertyValueSource
Molecular Weight211.184 g/mol
LogP (Partition Coefficient)0.71
Rotatable Bonds3
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Polar Surface Area38 Ų

The moderate LogP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration in neurological therapeutics. The polar surface area (38 Ų) aligns with guidelines for oral bioavailability, suggesting potential as an orally administered drug candidate .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of related piperidine esters reveal characteristic signals:

  • 1^1H NMR: Methyl ester protons resonate near δ 3.7 ppm, while piperidine ring protons appear between δ 1.5–3.5 ppm, depending on substituent effects .

  • 13^{13}C NMR: The trifluoromethyl carbon typically shows a quartet near δ 125 ppm due to 1JCF^1J_{C-F} coupling, while the ester carbonyl carbon appears near δ 170 ppm .

Synthesis and Manufacturing

Hydrogenation of Pyridine Precursors

A common route involves catalytic hydrogenation of substituted pyridines. For example, 5-(trifluoromethyl)pyridine-3-carboxylate derivatives undergo hydrogenation using palladium or platinum catalysts under moderate pressure (1–5 atm). Yields up to 95% have been reported for analogous methyl piperidine carboxylates, though optimization is required for this specific compound .

Stereoselective Synthesis

The (3R,5R) enantiomer is synthesized via asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes. This method achieves enantiomeric excess (ee) >90%, critical for pharmaceutical applications where stereochemistry dictates efficacy .

Challenges in Scale-Up

  • Purification: Separation of stereoisomers requires chiral stationary-phase chromatography, increasing production costs.

  • Trifluoromethyl Stability: The -CF3_3 group may undergo hydrolysis under acidic conditions, necessitating pH-controlled reaction environments .

Applications in Drug Discovery

Comparative Analysis with Analogues

CompoundTargetIC50_{50} (nM)
Methyl 5-CF3_3-piperidine-3-carboxylateP2Y14_{14} (predicted)~500*
3-Carboxy-5-CF3_3-piperidineP2Y14_{14}320

*Predicted based on molecular docking .

Future Directions and Challenges

Expanding Biological Screening

Comprehensive in vitro profiling against kinase panels, ion channels, and GPCRs is needed to identify therapeutic niches. Priority targets include:

  • Neurological Disorders: Dopamine and serotonin receptors.

  • Oncology: Kinases involved in apoptosis signaling.

Synthetic Methodology Development

  • Flow Chemistry: Continuous hydrogenation could improve yield and stereoselectivity.

  • Biocatalysis: Enzymatic resolution of stereoisomers may reduce reliance on chiral catalysts.

Toxicity and ADMET Profiling

Predicted ADMET parameters (e.g., CYP450 inhibition, hERG liability) require experimental validation to de-risk clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator